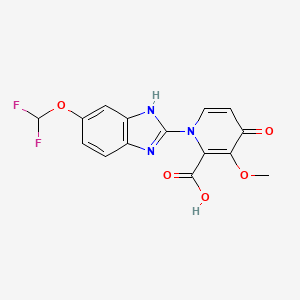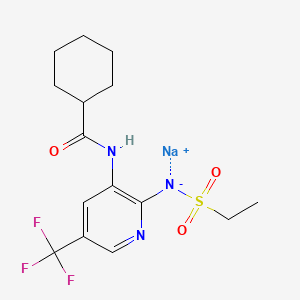
Carbamic acid, (4-((3,4-dimethoxyphenyl)methyl)-2-hydroxy-5-((2-methyl-1-(((2-(4-morpholinyl)-2-oxo-1-(phenylmethyl)ethyl)amino)carbonyl)propyl)amino)-5-oxo-1-(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(R*(R*))))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (4-((3,4-dimethoxyphenyl)methyl)-2-hydroxy-5-((2-methyl-1-(((2-(4-morpholinyl)-2-oxo-1-(phenylmethyl)ethyl)amino)carbonyl)propyl)amino)-5-oxo-1-(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(R*(R*))))- is a complex organic compound with a multifaceted structure This compound is characterized by its intricate arrangement of functional groups, including carbamic acid, dimethoxyphenyl, morpholinyl, and phenylmethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Key steps in the synthesis may include:
Formation of the dimethoxyphenyl intermediate: This step involves the reaction of appropriate starting materials under controlled conditions to introduce the dimethoxyphenyl group.
Introduction of the morpholinyl group: This step requires the use of morpholine and suitable reagents to attach the morpholinyl group to the intermediate compound.
Formation of the carbamic acid ester: This step involves the reaction of the intermediate compound with carbamic acid and appropriate reagents to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques. The process may include:
Batch or continuous flow reactors: These reactors are used to carry out the synthesis under controlled conditions, ensuring high yield and purity.
Purification techniques: Techniques such as chromatography and crystallization are employed to purify the final product and remove any impurities.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using suitable oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May result in the formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: May result in the formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: May result in the formation of substituted derivatives with different functional groups.
科学研究应用
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Used in the production of specialized materials and chemicals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.
Inhibiting or activating enzymes: The compound may inhibit or activate specific enzymes, affecting various metabolic pathways.
Modulating gene expression: The compound may influence gene expression, leading to changes in cellular function and behavior.
相似化合物的比较
Similar Compounds
Similar compounds include those with related structures and functional groups, such as:
Carbamic acid derivatives: Compounds with similar carbamic acid functional groups.
Dimethoxyphenyl derivatives: Compounds with similar dimethoxyphenyl groups.
Morpholinyl derivatives: Compounds with similar morpholinyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. The presence of multiple functional groups allows for diverse chemical reactivity and interactions, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
165453-87-2 |
|---|---|
分子式 |
C44H60N4O9 |
分子量 |
789.0 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S,3S,5R)-5-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C44H60N4O9/c1-29(2)39(41(51)45-35(26-31-16-12-9-13-17-31)42(52)48-20-22-56-23-21-48)47-40(50)33(24-32-18-19-37(54-6)38(27-32)55-7)28-36(49)34(25-30-14-10-8-11-15-30)46-43(53)57-44(3,4)5/h8-19,27,29,33-36,39,49H,20-26,28H2,1-7H3,(H,45,51)(H,46,53)(H,47,50)/t33-,34+,35+,36+,39+/m1/s1 |
InChI 键 |
KIIHNSIBDUKZMM-ZLMBRCODSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)[C@H](CC3=CC(=C(C=C3)OC)OC)C[C@@H]([C@H](CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |
规范 SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)C(CC3=CC(=C(C=C3)OC)OC)CC(C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


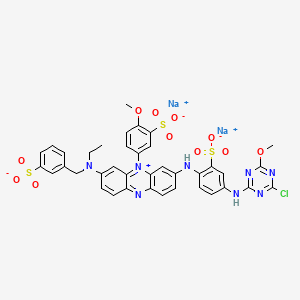


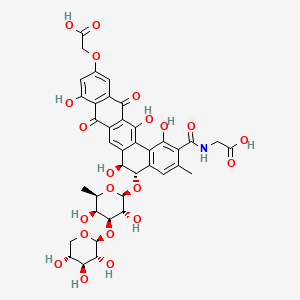
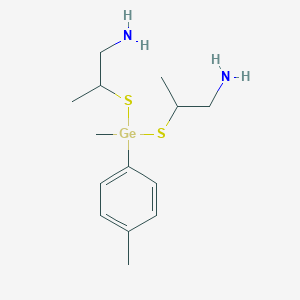
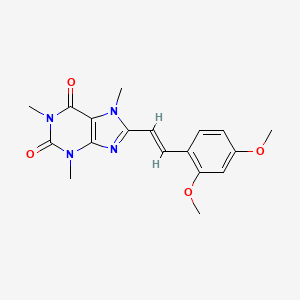
![Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride](/img/structure/B12766435.png)
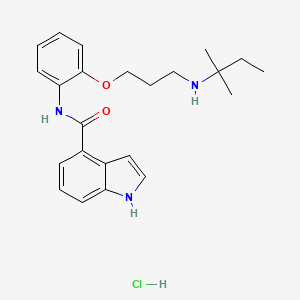
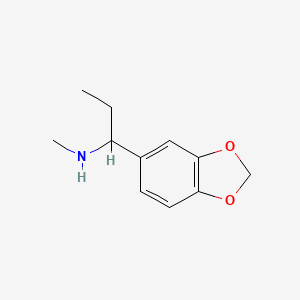

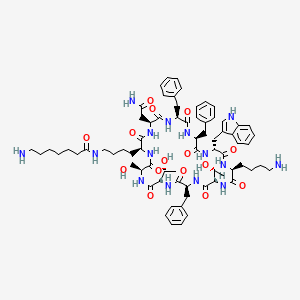
![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12766482.png)
